molecular formula C28H32O5 B11641343 methyl 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

methyl 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

Cat. No.: B11641343
M. Wt: 448.5 g/mol
InChI Key: OERSSZTUGZKNBA-UHFFFAOYSA-N
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Description

METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE is a complex organic compound with a molecular formula of C28H28O5 It is characterized by the presence of a benzoate ester linked to a chromenyl moiety, which is further substituted with a hexyl group

Preparation Methods

The synthesis of METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromenyl moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenyl ring.

    Substitution with a hexyl group: The chromenyl intermediate is then subjected to alkylation reactions to introduce the hexyl group.

    Esterification: The final step involves the esterification of the chromenyl intermediate with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or chromenyl moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE can be compared with other similar compounds, such as:

    METHYL 4-[({2-ETHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE: This compound has an ethyl group instead of a hexyl group, which may affect its chemical properties and biological activities.

    METHYL 4-[({2-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE: The presence of a methyl group instead of a hexyl group may result in different reactivity and applications.

    METHYL 4-[({2-PROPYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE: The propyl group substitution may lead to variations in the compound’s physical and chemical properties.

The uniqueness of METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]BENZOATE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C28H32O5

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate

InChI

InChI=1S/C28H32O5/c1-3-4-5-6-9-21-16-24-22-10-7-8-11-23(22)28(30)33-26(24)17-25(21)32-18-19-12-14-20(15-13-19)27(29)31-2/h12-17H,3-11,18H2,1-2H3

InChI Key

OERSSZTUGZKNBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=C2CCCC4

Origin of Product

United States

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